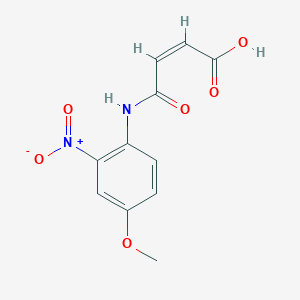

3-(4-Methoxy-2-nitro-phenylcarbamoyl)-acrylic acid

Description

Properties

IUPAC Name |

(Z)-4-(4-methoxy-2-nitroanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O6/c1-19-7-2-3-8(9(6-7)13(17)18)12-10(14)4-5-11(15)16/h2-6H,1H3,(H,12,14)(H,15,16)/b5-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDLZLOZDAKBIO-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C=CC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)NC(=O)/C=C\C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-2-nitro-phenylcarbamoyl)-acrylic acid typically involves the reaction of 4-methoxy-2-nitroaniline with acrylic acid under specific conditions. The process may include steps such as nitration, esterification, and amidation. For instance, 4-methoxy-2-nitroaniline can be nitrated using nitric acid and sulfuric acid to introduce the nitro group. This intermediate can then be reacted with acrylic acid in the presence of a catalyst to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

-

Substituent Effects : The nitro group (strongly deactivating, meta-directing) and methoxy group (activating, ortho/para-directing) create competing electronic effects. Charge distribution analysis, as discussed in Source , highlights how substituents influence reactivity .

-

Potential Reactions :

-

Nitro Reduction : Reduction of the nitro group to an amino group could occur under conditions like catalytic hydrogenation or using reducing agents like sodium borohydride.

-

Substitution Reactions : The methoxy group may participate in nucleophilic aromatic substitution, though steric hindrance from the carbamoyl group could limit reactivity.

-

Acrylic Acid Reactivity

-

Polymerization : The acrylic acid double bond may undergo radical or ionic polymerization, as seen in Source for propiolate polymerization. The presence of electron-withdrawing groups (nitro, carbamoyl) could enhance reactivity.

-

Conjugate Additions : Activated acrylic acids participate in Michael additions. Source demonstrates solvent-dependent stereoselectivity in such reactions, with polar solvents favoring Z-isomer formation .

Carbamoyl Group Transformations

-

Hydrolysis : The carbamoyl group (CONH₂) could hydrolyze to a carboxylic acid (COOH) under acidic or basic conditions, though this is less common compared to esters or amides.

-

Coupling Reactions : The carbamoyl group might react with nucleophiles (e.g., amines) to form urea derivatives, as suggested by Source ’s discussion of amide synthesis .

NMR Analysis

While specific NMR data for this compound is unavailable, analogous acrylic acid derivatives (e.g., Source ) show characteristic signals for the acrylic proton (δ ~7.5–8.0 ppm) and aromatic protons (δ ~6.5–8.5 ppm). The nitro group would deshield adjacent protons, shifting their signals downfield.

Mass Spectrometry

Source provides mass spectral data for related compounds, indicating molecular ion peaks corresponding to the molecular weight (e.g., 223.18 g/mol for (2E)-3-(4-methoxy-2-nitrophenyl)acrylic acid) .

Reaction Conditions and Solvent Effects

Scientific Research Applications

Medicinal Chemistry

3-(4-Methoxy-2-nitro-phenylcarbamoyl)-acrylic acid has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Case Study: Anticancer Activity

Research has shown that derivatives of acrylic acid can exhibit anticancer properties. For instance, compounds with similar structures have been found to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The incorporation of the nitro group may enhance the compound's ability to generate reactive oxygen species (ROS), leading to increased cytotoxicity against cancer cells.

Polymer Chemistry

The compound can serve as a monomer in the synthesis of polymers with specific functionalities. Its acrylic acid component allows for polymerization through radical mechanisms.

Application: Coatings and Adhesives

Polymers derived from this compound can be utilized in coatings and adhesives due to their enhanced mechanical properties and resistance to environmental degradation. The nitro group can also provide additional cross-linking points, improving the thermal stability of the resulting materials.

Organic Synthesis

As a versatile building block, this compound can participate in various organic reactions, including:

- Michael Addition: The acrylic acid moiety allows for nucleophilic addition reactions, facilitating the formation of complex molecules.

- Coupling Reactions: The presence of functional groups makes it suitable for coupling reactions with other organic compounds, expanding its utility in synthetic pathways.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-2-nitro-phenylcarbamoyl)-acrylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylcarbamoyl group may also play a role in binding to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Research Findings and Data

Structural Insights from Crystallography

- Hydrogen Bonding : Carbamoyl and nitro groups in analogs like (E)-3-(4-nitrophenylcarbamoyl)acrylic acid form intermolecular hydrogen bonds (O–H···O and N–H···O), stabilizing dimeric structures critical for biological activity .

- Conformational Flexibility : The acrylic acid backbone allows for cis/trans isomerism, which can modulate binding to biological targets. For example, (E)-isomers of cinnamic acid derivatives show enhanced antimicrobial potency .

Biological Activity

3-(4-Methoxy-2-nitro-phenylcarbamoyl)-acrylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group, a nitro group, and an acrylic acid moiety, which contribute to its unique chemical reactivity and biological properties. The presence of these functional groups allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The nitro group can be reduced to an amino group, which may enhance its binding affinity to specific enzymes or receptors involved in various biological processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

-

Anticancer Activity :

- A study reported that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range against breast and colon cancer cells, indicating promising anticancer potential .

- Antimicrobial Efficacy :

- Mechanistic Insights :

Data Table: Summary of Biological Activities

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in enzyme inhibition studies?

- Methodological Answer : Fit dose-response curves (log inhibitor vs. normalized response) using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Hill coefficients. Compare enantiomer potencies via extra sum-of-squares F-test. Report 95% confidence intervals and replicate data (n ≥ 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.